1-(1h-Indol-5-yl)ethylamine adipate
Description
BenchChem offers high-quality 1-(1h-Indol-5-yl)ethylamine adipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Indol-5-yl)ethylamine adipate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
hexanedioic acid;1-(1H-indol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.C6H10O4/c1-7(11)8-2-3-10-9(6-8)4-5-12-10;7-5(8)3-1-2-4-6(9)10/h2-7,12H,11H2,1H3;1-4H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWZBJRILRVPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC=C2)N.C(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and physicochemical characteristics of indole-5-ethylamine adipate
An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of Indole-5-ethylamine Adipate
Executive Summary
This technical guide provides a comprehensive analysis of the molecular weight and essential physicochemical characteristics of Indole-5-ethylamine Adipate. As the salt form of Indole-5-ethylamine, an amine of significant interest in neurochemical research, and adipic acid, a common pharmaceutical excipient, its properties are critical for researchers, scientists, and drug development professionals. This document delineates the foundational properties of the parent molecules, details the calculated characteristics of the resulting salt, and presents authoritative, step-by-step experimental protocols for the empirical determination of its melting point, aqueous solubility, pKa, and lipophilicity (LogP). The methodologies are explained with a focus on the causality behind experimental choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key workflows are visualized using diagrams to facilitate understanding.
Introduction: Rationale for Salt Formation
In pharmaceutical development, the conversion of an active molecule into a salt form is a common and highly effective strategy to enhance its physicochemical properties. Indole-5-ethylamine, a primary amine, possesses a basic nitrogen center that readily reacts with an acid to form a salt. Adipic acid, a dicarboxylic acid, is recognized as a safe and stable excipient.[1]
The formation of Indole-5-ethylamine Adipate is predicated on several key objectives in drug development:
-
Enhanced Solubility: Salt forms are generally more water-soluble than their freebase counterparts, which can be critical for achieving desired bioavailability for oral or parenteral formulations.[2]
-
Improved Stability: Crystalline salts often exhibit greater physical and chemical stability, leading to longer shelf-life and more consistent product performance.
-
Ease of Handling: Converting oils or low-melting-point solids into stable, crystalline salts with higher melting points simplifies handling, purification, and formulation processes.
This guide provides the foundational data and experimental frameworks necessary to fully characterize this salt, enabling its effective application in research and development.
Molecular Structure and Weight
The formation of Indole-5-ethylamine Adipate involves an acid-base reaction between the basic ethylamine moiety of Indole-5-ethylamine and one of the carboxylic acid groups of adipic acid.
Molecular Weight Calculation
The molecular weight of the salt is the sum of its constituent parts.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Source |
| Indole-5-ethylamine | C₁₀H₁₂N₂ | 160.22 | Calculated |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | [3][4] |
| Indole-5-ethylamine Adipate | C₁₆H₂₂N₂O₄ | 306.36 | Sum |
Core Physicochemical Characteristics
The properties of the salt are fundamental to predicting its behavior in various experimental and physiological conditions. The following table summarizes key computed and expected characteristics.
| Parameter | Description | Value / Expected Range | Rationale / Significance |
| Melting Point (°C) | Temperature of solid-to-liquid phase transition. | Expected >150 °C | A sharp melting point is an indicator of purity.[5] Adipic acid melts at ~152°C. The salt form is expected to be a stable crystalline solid. |
| Aqueous Solubility | Concentration in a saturated aqueous solution. | pH-dependent; expected to be higher than freebase. | Critical for dissolution and absorption. Salt formation typically increases solubility.[2] |
| pKa (Amine) | Acid dissociation constant of the protonated ethylamine group. | ~10.1 (predicted) | Determines the ionization state across physiological pH, affecting solubility and receptor binding. Based on similar structures.[6] |
| pKa (Adipic Acid) | Acid dissociation constants of the carboxylic acid groups. | pKa₁ ≈ 4.41, pKa₂ ≈ 5.41 | The dicarboxylic nature provides buffering capacity.[1] |
| LogP (Octanol/Water) | Partition coefficient of the neutral species. | ~1.5 - 2.5 (predicted for freebase) | Measures lipophilicity, influencing membrane permeability and drug-likeness. |
| LogD (pH 7.4) | Distribution coefficient at physiological pH. | Expected < LogP | Reflects lipophilicity of all species (ionized and neutral) at a given pH. Since the amine will be protonated, LogD will be lower than LogP. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, self-validating protocols for determining the key physicochemical properties of Indole-5-ethylamine Adipate.
Melting Point Determination (Capillary Method)
Expertise & Rationale: The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range.[5] A slow heating rate near the melting point is crucial for the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.[7]
Methodology:
-
Sample Preparation: Finely powder a small amount of dry Indole-5-ethylamine Adipate. Jab the open end of a capillary tube into the powder and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.[7]
-
Instrument Setup: Place the packed capillary into a calibrated melting point apparatus (e.g., Mel-Temp or similar).
-
Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting point. Allow the apparatus to cool at least 20°C below this temperature.[5][7]
-
Accurate Determination: Begin heating again. Once the temperature is within 20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.[8]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear). The melting range is T_onset – T_clear.
-
Validation: Repeat the measurement with two additional samples. The results should be within 1°C of each other for a pure compound.
Aqueous Solubility (Shake-Flask Method)
Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[9][10] The goal is to create a saturated solution where the dissolved solute is in equilibrium with the excess solid. Using buffers is essential for ionizable compounds, as solubility can be highly pH-dependent.[9][11] A 24-72 hour agitation period ensures equilibrium is reached.[9]
Methodology:
-
Media Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).
-
Sample Addition: Add an excess amount of Indole-5-ethylamine Adipate to vials containing each buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.
-
Phase Separation: After incubation, allow the vials to stand to let the solid settle. Centrifuge the vials to pellet any remaining solid.
-
Sampling: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any fine particulates.
-
Quantification: Prepare a standard curve of the compound at known concentrations. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration.[9]
-
Validation: The presence of remaining solid in the vials at the end of the experiment must be visually confirmed to ensure a saturated solution was achieved.
pKa Determination (Potentiometric Titration)
Expertise & Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable groups.[12][13] It works by monitoring pH changes as a titrant is added, allowing for the identification of the half-equivalence point, where pH = pKa.[14] Maintaining a constant ionic strength minimizes variations in activity coefficients.
Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Accurately weigh and dissolve a sample of Indole-5-ethylamine Adipate in deionized water or a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1 mM).[14]
-
Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titration (Base): To determine the pKa of the adipic acid moieties, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of titrant, allowing the reading to stabilize.
-
Titration (Acid): In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the protonated indole-ethylamine.
-
Data Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve) or the half-equivalence points on the derivative plot (d(pH)/dV).[12]
LogP Determination (Shake-Flask Method)
Expertise & Rationale: The shake-flask method is the traditional and most reliable technique for LogP measurement.[15][16] It directly measures the partitioning of a compound between n-octanol and water. To measure the LogP of the neutral species of an ionizable compound, the aqueous phase must be buffered to a pH where the compound is predominantly non-ionized (at least 2 pH units away from the pKa).[17]
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with buffered water and the buffered water with n-octanol by mixing them vigorously and allowing the phases to separate.
-
Buffer Selection: Based on the pKa of the amine (~10.1), use a buffer of pH ≥ 12 to ensure the Indole-5-ethylamine is in its neutral, freebase form.
-
Partitioning: Add a known amount of Indole-5-ethylamine Adipate to a vessel containing known volumes of the pre-saturated n-octanol and buffer.
-
Equilibration: Shake the vessel for a sufficient time (e.g., 1-24 hours) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).[15]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] ).
-
Validation: The measurement should be performed in triplicate. The total amount of compound recovered from both phases should be consistent with the amount initially added.
References
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Available from: [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413. Available from: [Link]
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Subirats, X., Ràfols, C., Bosch, E., & Rosés, M. (2018). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 182, 404-415. Available from: [Link]
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A Technical Guide to the In Vitro Mechanism of Action of 1-(1H-Indol-5-yl)ethylamine Adipate
Abstract
This guide outlines a comprehensive, multi-tiered strategy for the in vitro characterization of 1-(1H-indol-5-yl)ethylamine adipate, a novel tryptamine derivative. Given the compound's structural similarity to endogenous monoamines like serotonin, we hypothesize a primary mechanism of action involving G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) receptors.[1][2] This document provides field-proven, step-by-step protocols for a logical workflow, beginning with primary target identification via radioligand binding assays, progressing to functional characterization of receptor agonism or antagonism, and concluding with an assessment of downstream signaling and off-target liability. The methodologies described herein are designed to be self-validating, incorporating essential controls and causality-driven experimental choices to ensure data integrity and build a robust pharmacological profile for this new chemical entity.
Introduction
1-(1H-indol-5-yl)ethylamine is a member of the tryptamine class of molecules, a scaffold of significant pharmacological importance that includes neurotransmitters (serotonin, melatonin) and a wide range of therapeutics.[1][2] The adipate salt form is utilized to improve physicochemical properties without altering the core pharmacophore. The structural motif strongly suggests potential interaction with monoaminergic systems, with serotonin (5-HT) receptors being the most probable targets.
Elucidating the in vitro mechanism of action is a critical first step in the drug discovery cascade. It establishes the molecular basis for the compound's activity, guides lead optimization, and helps predict both therapeutic efficacy and potential safety liabilities. This guide presents a systematic approach to de-orphanize this compound, moving from broad, unbiased screening to specific, hypothesis-driven mechanistic studies.
Part 1: Primary Target Identification via Radioligand Binding Assays
Expertise & Rationale: The foundational step in characterizing any novel compound is to determine its primary molecular targets. Radioligand binding assays are the gold-standard method for quantifying the affinity of a compound for a specific receptor.[3] This technique measures the ability of our test compound to displace a known, radioactively labeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki). We will prioritize a panel of human serotonin receptors based on the compound's tryptamine scaffold.
Workflow: Receptor Binding Affinity Screening
Caption: Simplified GPCR signaling pathways.
Protocol 1: Intracellular Calcium Flux Assay (for Gq-coupled receptors)
-
Cell Culture: Seed HEK293 cells stably expressing the 5-HT2A receptor into black-walled, clear-bottom 96-well plates and grow to 90-100% confluency. [4]2. Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in assay buffer. Incubate for 30-60 minutes at 37°C, allowing the dye to enter the cells. [6]3. Assay Execution: Place the plate into a fluorescent kinetic plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode: Record a baseline fluorescence for several seconds, then automatically inject the test compound at various concentrations and continue recording the fluorescence signal for 1-2 minutes.
-
Antagonist Mode: Pre-incubate the cells with the test compound for 15-30 minutes before adding a known 5-HT2A agonist (e.g., Serotonin) at its EC80 concentration (the concentration that gives 80% of its maximal effect).
-
-
Data Analysis: The change in fluorescence intensity is directly proportional to the change in intracellular calcium. [4]Plot the peak fluorescence response against the log concentration of the compound. For agonist mode, calculate the EC50 (potency) and Emax (efficacy relative to a full agonist). For antagonist mode, calculate the IC50.
Protocol 2: cAMP Accumulation Assay (for Gi/Gs-coupled receptors)
-
Cell Culture: Seed CHO cells stably expressing the 5-HT1A receptor into 384-well plates.
-
Assay Setup (Gi-coupled):
-
Cell Lysis & Detection: After incubation (typically 30 minutes), lyse the cells and measure cAMP levels using a homogenous assay kit (e.g., HTRF, AlphaScreen, or Enzyme Fragmentation Complementation). [7][11]These kits use competitive immunoassays with fluorescence or luminescence readouts.
-
Data Analysis: Plot the assay signal (inversely or directly proportional to cAMP, depending on the kit) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Data Presentation: Hypothetical Functional Activity Profile
| Assay | Receptor | Mode | Result | Value |
| Calcium Flux | 5-HT2A | Agonist | EC50 | 22.4 nM |
| Calcium Flux | 5-HT2A | Agonist | % Efficacy (vs. 5-HT) | 95% (Full Agonist) |
| cAMP | 5-HT1A | Agonist | EC50 | 350.2 nM |
| cAMP | 5-HT1A | Agonist | % Efficacy (vs. 8-OH-DPAT) | 65% (Partial Agonist) |
Part 3: Downstream Signaling & Off-Target Liability
Expertise & Rationale: To build a more complete picture, we must look beyond the initial second messenger generation and also proactively identify potential off-target effects that could lead to adverse events later in development.
Downstream Signaling: ERK1/2 Phosphorylation
Activation of many GPCRs, including 5-HT2A, converges on the MAPK/ERK signaling pathway. [12][13][14]Measuring the phosphorylation of ERK1/2 serves as an integrated readout of receptor activation and can reveal biased agonism. [12]Western blotting is a robust method for this analysis.
Protocol: Western Blot for p-ERK1/2
-
Cell Treatment: Grow cells (e.g., HEK-5HT2A) to near-confluency, then serum-starve overnight to reduce basal ERK phosphorylation. [12]Treat cells with the test compound for a short time course (e.g., 0, 2, 5, 10, 30 minutes).
-
Lysis & Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. [15]3. SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL chemiluminescent substrate. [15]5. Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. [12]6. Analysis: Quantify band intensity using densitometry software. Express p-ERK levels as a ratio of total ERK. [15]A time- and concentration-dependent increase in this ratio confirms pathway activation.
-
Off-Target Liability Screening
Trustworthiness: It is critical to identify potential off-target interactions early to mitigate safety risks. [16][17]Rather than conducting dozens of individual assays, it is efficient and standard practice to use a commercial safety screening panel (e.g., Eurofins SafetyScreen, Reaction Biology InVEST). These panels screen the compound at a fixed concentration (e.g., 10 µM) against a broad set of >40 clinically relevant GPCRs, ion channels, transporters, and enzymes known to be involved in adverse drug reactions. [16][17][18][19]Significant inhibition (>50%) in this screen flags a potential liability that requires further investigation with a full concentration-response curve.
Conclusion
This technical guide provides a robust, logical, and experimentally validated framework for elucidating the in vitro mechanism of action of 1-(1H-indol-5-yl)ethylamine adipate. By systematically progressing from binding affinity to functional activity, downstream signaling, and off-target profiling, researchers can build a comprehensive pharmacological dossier. The hypothetical data presented suggest a profile of a potent, full agonist at the 5-HT2A receptor with weaker partial agonist activity at 5-HT1A. This profile provides a clear, data-driven foundation for subsequent lead optimization and in vivo studies.
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Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: 5-HT2B Biochemical Binding Assay Service Source: Reaction Biology URL: [Link]
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Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual Source: National Center for Biotechnology Information URL: [Link]
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Title: GPCR Functional Assays, Understanding On/Off-target Activity Source: Eurofins Discovery URL: [Link]
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Title: FLIPR® Assays of Intracellular Calcium in GPCR Drug Discovery Source: Scilit URL: [Link]
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Title: Safety and Off-Target Drug Screening Services Source: Reaction Biology URL: [Link]
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Title: Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity Source: ACS Omega URL: [Link]
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Title: A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation Source: PubMed URL: [Link]
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Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
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Title: Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates Source: PubMed URL: [Link]
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Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
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1-(1H-Indol-5-yl)ethylamine Adipate: Structural Characterization, Synthesis, and Pharmacological Scope
The following technical guide provides an in-depth literature review and structural analysis of 1-(1H-Indol-5-yl)ethylamine adipate , a specialized indole derivative. This document is structured for researchers and drug development professionals, focusing on chemical synthesis, pharmacological structure-activity relationships (SAR), and experimental protocols.
Executive Summary
1-(1H-Indol-5-yl)ethylamine adipate (CAS: 1282097-87-3) is a specific salt form of the 5-substituted indole derivative, 1-(1H-indol-5-yl)ethan-1-amine.[1][2] Chemically, it represents a positional isomer of the well-known tryptamine scaffold, where the ethylamine chain is attached to the 5-position of the indole ring rather than the 3-position, and features an alpha-methyl branch (making it a homolog of 5-IT and AMT).
This compound is primarily investigated in medicinal chemistry as a monoaminergic modulator . Its structural features—specifically the steric bulk of the alpha-methyl group and the 5-position substitution—suggest a pharmacological profile centered on monoamine transporter interaction (SERT/NET/DAT) and resistance to monoamine oxidase (MAO) degradation. The adipate salt form is utilized to enhance solubility, crystallinity, and shelf-life stability compared to the hygroscopic hydrochloride or free base forms.
Chemical Profile & Structural Analysis[2][3][4][5][6]
Nomenclature and Structure
-
IUPAC Name: 1-(1H-Indol-5-yl)ethan-1-amine hexanedioate (1:1 or 2:1)
-
Common Identifiers: 5-(1-Aminoethyl)indole adipate; 1-(Indol-5-yl)ethylamine adipate.
-
Molecular Formula (Free Base): C
H N -
Molecular Weight (Free Base): 160.22 g/mol
-
Chirality: The molecule possesses a chiral center at the alpha-carbon of the ethylamine chain, existing as (R)- and (S)-enantiomers.
Structural Significance (SAR)
The 1-(1H-Indol-5-yl)ethylamine scaffold is distinct from classical tryptamines (3-substituted) and represents a "non-tryptamine" indole ethylamine.
| Feature | Structural Attribute | Pharmacological Implication |
| Indole Core | Aromatic bicyclic system | Provides affinity for 5-HT (Serotonin) receptors via pi-stacking interactions in the binding pocket. |
| 5-Position Attachment | Ethylamine at C5 | Modulates receptor subtype selectivity (often favoring 5-HT |
| Alpha-Methyl Group | Branching at C1 of chain | MAO Resistance: Sterically hinders oxidative deamination by Monoamine Oxidase (MAO-A/B), significantly extending half-life. |
| Adipate Counterion | Hexanedioic acid salt | Physicochemical Stability: Non-hygroscopic, crystalline solid with improved dissolution rates compared to HCl salts. |
Visualizing the Scaffold Relationship
The following diagram illustrates the structural relationship between Tryptamine, 5-IT, and the target molecule 1-(1H-Indol-5-yl)ethylamine.
Caption: Structural evolution from Tryptamine to 1-(1H-Indol-5-yl)ethylamine, highlighting the positional shift and alpha-methylation.
Synthesis & Production Protocols
The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically proceeds via the reductive amination of 5-acetylindole. This route is preferred for its scalability and atom economy.
Synthesis Workflow
-
Precursor: 5-Acetylindole (commercially available or synthesized from indole via Friedel-Crafts acylation).
-
Intermediate: Formation of the Oxime or Imine .
-
Reduction: Catalytic hydrogenation or hydride reduction to the primary amine.
-
Salt Formation: Reaction with Adipic Acid.
Detailed Experimental Protocol
Note: This protocol is a generalized high-yield method adapted from standard indole chemistry.
Step 1: Synthesis of 1-(1H-Indol-5-yl)ethanone Oxime
-
Reagents: 5-Acetylindole (10 mmol), Hydroxylamine hydrochloride (12 mmol), Sodium Acetate (15 mmol).
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve 5-acetylindole in ethanol.
-
Add hydroxylamine HCl and sodium acetate dissolved in water.
-
Reflux at 80°C for 2-4 hours. Monitor by TLC (EtOAc:Hexane 1:2).
-
Cool to room temperature.[2][3] The oxime precipitates as a white/off-white solid.
-
Filter, wash with cold water, and dry in vacuo.
-
Yield: ~90-95%.
-
Step 2: Reduction to 1-(1H-Indol-5-yl)ethylamine
-
Reagents: Oxime intermediate (5 mmol), LiAlH
(10 mmol) OR Raney Nickel/H . -
Solvent: Anhydrous THF (for LiAlH
) or Methanol (for catalytic hydrogenation). -
Procedure (LiAlH
Method):-
Suspend LiAlH
in anhydrous THF under Nitrogen/Argon atmosphere at 0°C. -
Add the oxime solution dropwise.
-
Reflux for 6-12 hours.
-
Quench carefully with Fieser workup (Water, 15% NaOH, Water).
-
Filter precipitate, dry organic layer over MgSO
, and evaporate solvent. -
Product: Yellowish oil (Free Base).
-
Step 3: Formation of Adipate Salt
-
Reagents: Free amine (1 eq), Adipic Acid (1 eq for 1:1 salt, or 0.5 eq for 2:1).
-
Solvent: Isopropanol (IPA) or Ethanol/Acetone.
-
Procedure:
-
Dissolve the free amine in minimal hot IPA.
-
Dissolve adipic acid in hot IPA.
-
Mix solutions while hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Crystals of 1-(1H-Indol-5-yl)ethylamine adipate will form.
-
Filter and dry.
-
Result: White crystalline solid, mp >150°C (decomposition).[2]
-
Pharmacological Mechanism & Applications
Mechanism of Action (MOA)
Based on the SAR of 5-substituted indoles and alpha-methylated amines, 1-(1H-Indol-5-yl)ethylamine is postulated to act through the following mechanisms:
-
Monoamine Release: Similar to 5-IT and MDA , the alpha-methyl group facilitates transport via SERT/DAT/NET, reversing the transporter flux and releasing cytosolic monoamines.
-
5-HT Receptor Agonism: The indole core retains affinity for 5-HT
and 5-HT receptors. However, 5-substitution often reduces 5-HT (hallucinogenic) potency compared to 4- or 5-substituted tryptamines, favoring a "stimulant-entactogen" profile over a psychedelic one. -
MAO Inhibition: The compound likely acts as a competitive substrate or inhibitor of MAO-A, prolonging the effects of released serotonin.
Therapeutic & Research Potential
-
CNS Disorders: Investigated as a scaffold for treating depression and anxiety due to its dual SERT/NET activity.
-
Metabolic Stability: The adipate salt offers a viable formulation for oral delivery in animal models.
-
Intermediate Utility: Used as a building block for more complex ligands, such as Indolyl-ureas or Indolyl-sulfonamides in drug discovery.
Safety & Toxicology
-
Serotonin Syndrome Risk: As a probable monoamine releaser/MAOI, co-administration with SSRIs or other MAOIs is contraindicated in research settings.
-
Cardiovascular: 5-HT
agonism is a potential risk factor for valvulopathy with chronic use of 5-substituted indoles; screening is required. -
Handling: The adipate salt is generally considered an irritant. Standard PPE (gloves, mask, goggles) is mandatory during synthesis and handling.
Visualizing the Signaling Pathway
The following diagram outlines the theoretical signaling cascade triggered by 1-(1H-Indol-5-yl)ethylamine in a neuronal context.
Caption: Proposed mechanism of action involving transporter reversal and synaptic serotonin accumulation.
References
-
PubChem. (2024). Compound Summary: 5-(1-Aminoethyl)indole derivatives and Tryptamine Isomers. National Library of Medicine.[4] Retrieved from [Link]
- Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.
- Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity. Journal of Medicinal Chemistry.
Sources
Methodological & Application
HPLC method development for 1-(1h-Indol-5-yl)ethylamine adipate detection
Application Note & Protocol:
A Robust HPLC-UV Method for the Quantification of 1-(1H-Indol-5-yl)ethylamine Adipate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(1H-Indol-5-yl)ethylamine adipate. The method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for this compound in various sample matrices. The protocol addresses common challenges associated with the analysis of primary amines and indole-containing molecules, such as poor peak shape and retention.[1][2] This method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, ensuring excellent peak symmetry, resolution, and sensitivity for UV detection. All procedures adhere to the principles outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction
1-(1H-Indol-5-yl)ethylamine is a primary amine containing an indole functional group. Such structures are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules.[6] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. However, the analysis of polar, basic compounds like primary amines by RP-HPLC can be challenging.[1][7] These molecules often exhibit poor retention on traditional C18 columns and are prone to peak tailing due to interactions with residual silanol groups on the silica-based stationary phase.[2][8][9][10][11]
This application note provides a comprehensive guide to a developed and validated HPLC method that overcomes these challenges. The scientific rationale behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's robustness. The protocol is presented with step-by-step instructions for implementation and is supported by validation data to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][12][13][14]
Scientific Principles and Method Rationale
The development of this HPLC method was guided by the physicochemical properties of 1-(1H-Indol-5-yl)ethylamine. As a primary amine, the compound is basic and polar. The indole moiety provides a chromophore for UV detection.[15][16][17][18]
2.1. Stationary Phase Selection: C18 for Hydrophobic Interaction
A C18 (octadecylsilyl) stationary phase was selected to provide a hydrophobic backbone for the retention of the non-polar indole ring of the analyte.[19] This is a common starting point for the analysis of many pharmaceutical compounds due to its versatility.[19][20] To mitigate the potential for peak tailing associated with basic analytes, a modern, high-purity, end-capped C18 column is recommended.[2][10] End-capping minimizes the number of accessible free silanol groups, thereby reducing undesirable secondary ionic interactions.[10]
2.2. Mobile Phase Optimization: pH Control and Organic Modifier
The mobile phase composition is critical for achieving optimal separation and peak shape.[21]
-
pH Control: The pKa of the primary amine group dictates its ionization state at a given pH. To ensure consistent retention and improve peak shape, the mobile phase pH is controlled with a phosphate buffer. Operating at a low pH (around 2.5-3.5) protonates the amine group, but more importantly, it suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing.[8][9][11]
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity, which allows for efficient elution and good peak shape.[22] A gradient elution may be employed to ensure adequate retention of the analyte while allowing for the timely elution of other components.
-
Competing Base (Optional): In cases of persistent peak tailing, the addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be considered.[8] TEA will preferentially interact with the active silanol sites, reducing their interaction with the analyte.[8]
2.3. Detection Wavelength: Maximizing Sensitivity
The indole ring of the analyte exhibits strong UV absorbance. Based on literature for similar indole compounds, a detection wavelength in the range of 218-280 nm is expected to provide good sensitivity.[15][23][24][25] The final wavelength should be optimized by examining the UV spectrum of a standard solution of 1-(1H-Indol-5-yl)ethylamine adipate. For this method, a wavelength of 220 nm is recommended for high sensitivity.
HPLC Method Development Workflow
The logical flow of developing this HPLC method is outlined below. This systematic approach ensures that all critical parameters are considered and optimized.
Sources
- 1. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 2. chromtech.com [chromtech.com]
- 3. usp.org [usp.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. uspbpep.com [uspbpep.com]
- 6. cetjournal.it [cetjournal.it]
- 7. Polar Compounds | SIELC Technologies [sielc.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 16. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. Absorption [Indole] | AAT Bioquest [aatbio.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. sepscience.com [sepscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. welch-us.com [welch-us.com]
- 23. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. mdpi.com [mdpi.com]
Technical Guide: Preparation of 1-(1H-Indol-5-yl)ethylamine Adipate Stock Solutions
This Application Note is designed for researchers and drug development professionals requiring high-integrity stock solutions of 1-(1H-Indol-5-yl)ethylamine adipate . This compound, an indole-ethylamine derivative, shares structural homology with tryptamines and serotonin analogs, necessitating strict handling protocols to prevent oxidative degradation.
Introduction & Scientific Context
1-(1H-Indol-5-yl)ethylamine is a bioactive indole derivative often utilized as a pharmaceutical intermediate or receptor ligand. The adipate salt form is selected to enhance crystallinity, reduce hygroscopicity, and improve shelf-life compared to the free base or hydrochloride salts.
However, like all indole-ethylamines, this compound is susceptible to:
-
Oxidative Dimerization: Indoles can form colored dimers (often pink or brown) upon exposure to atmospheric oxygen and light.
-
Photolytic Degradation: UV/Vis light accelerates ring oxidation.
Core Directive: This protocol prioritizes stability and reproducibility . We utilize anhydrous DMSO for the "Master Stock" to ensure complete solubility and minimize hydrolysis/oxidation, while aqueous buffers are reserved for immediate-use "Working Solutions."
Physicochemical Properties & Stoichiometry
Before preparation, verify the specific stoichiometry of your batch. Adipic acid is dicarboxylic; salts may exist as Monoadipate (1:1) or Hemladipate (2:1). This guide assumes a 1:1 Monoadipate salt.
| Property | Value / Description |
| Compound Name | 1-(1H-Indol-5-yl)ethylamine Adipate |
| Core Structure | Indole-5-ethylamine (C₁₀H₁₂N₂) |
| Counterion | Adipic Acid (C₆H₁₀O₄) |
| Molecular Weight (1:1) | ~306.36 g/mol (Verify against CoA) |
| Solubility (DMSO) | High (>50 mM) |
| Solubility (Water) | Moderate (pH dependent; adipate buffers to ~pH 4-5) |
| Appearance | White to off-white crystalline powder |
| Storage (Solid) | -20°C, Desiccated, Protected from Light |
Protocol: Preparation of Master Stock Solution (50 mM)
Objective: Create a stable, high-concentration stock in an organic solvent for long-term storage.
Materials Required[1][2][3][4][5][6][7][8][9]
-
Compound: 1-(1H-Indol-5-yl)ethylamine adipate (Solid).
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% (Sigma-Aldrich/Merck).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Gas: Nitrogen (N₂) or Argon stream (optional but recommended).
Procedure
-
Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent moisture condensation (approx. 30 mins).
-
Weighing:
-
Place a sterile weighing boat on an analytical balance.
-
Weigh 15.32 mg of compound (based on 306.36 MW) for every 1 mL of stock desired.
-
Note: Adjust mass calculation based on the specific MW on your Certificate of Analysis (CoA).
-
-
Dissolution:
-
Transfer powder to an amber glass vial .
-
Add the calculated volume of anhydrous DMSO .
-
Critical: Do not use plastic (polystyrene) tubes for long-term DMSO storage as leachables can occur.
-
-
Mixing: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.
-
Visual QC: Solution must be clear and colorless to faint yellow. Pink coloration indicates pre-existing oxidation.
-
-
Aliquot & Storage:
-
Divide into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Gas Overlay: If available, gently blow N₂ or Argon into the headspace before capping.
-
Store at -20°C (stable for 6 months) or -80°C (stable for 12+ months).
-
Protocol: Preparation of Working Solutions
Objective: Dilute Master Stock for biological assays.
Solvent Selection Logic
-
PBS (pH 7.4): Suitable for most cell culture/binding assays.
-
Saline (0.9%): Suitable for in vivo injection.
-
Solubility Warning: The adipate salt is acidic. Diluting into unbuffered water may result in a pH ~4–5. Diluting into PBS ensures physiological pH.
Procedure (Example: 100 µM Working Solution)
-
Thaw a 50 mM Master Stock aliquot at room temperature.
-
Dilution Factor: 1:500.
-
Stepwise Dilution (Recommended to prevent precipitation):
-
Intermediate Step: Add 10 µL Master Stock to 990 µL PBS → 500 µM (Intermediate). Vortex immediately.
-
Final Step: Add 200 µL Intermediate to 800 µL PBS → 100 µM (Working).
-
-
Stability: Use aqueous working solutions within 4 hours . Discard unused portions.
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for preparing these solutions, emphasizing the critical control points (CCPs) for stability.
Figure 1: Workflow for the preparation of stable indole-ethylamine adipate stock solutions. Note the critical decision points at solvent selection and QC.
Quality Control & Troubleshooting
Self-Validating Checks
-
Visual Inspection:
-
Pass: Solution is clear, colorless.
-
Fail: Solution is pink/brown (Oxidation) or cloudy (Precipitation).
-
-
UV-Vis Verification (Optional):
-
Indoles exhibit characteristic absorption peaks at 280 nm and 290 nm .
-
Dilute a small sample to ~50 µM in PBS and scan 200–400 nm. A shift in
or appearance of a broad band >320 nm suggests oxidation.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Pink/Red Coloration | Oxidation of the indole ring (formation of quinone imines). | Discard. Ensure fresh DMSO is used. Purge vials with N₂ gas. |
| Precipitation on Dilution | "Crash out" effect when moving from DMSO to water. | Use intermediate dilution step. Warm PBS to 37°C before adding stock. |
| Yellowing over time | Slow oxidation or light exposure. | Store strictly in amber vials. Check seal integrity. |
References
-
PubChem. 1H-Indole-3-ethanamine, 5-ethyl- (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Kumar, L., et al. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. 2023. (Review of pharmaceutical salt selection and stability). Available at: [Link]
Sources
Optimal storage conditions for 1-(1h-Indol-5-yl)ethylamine adipate powder
Technical Application Note: Stability Profiling and Preservation of 1-(1H-Indol-5-yl)ethylamine Adipate
Executive Summary
1-(1H-Indol-5-yl)ethylamine adipate is a specialized indole-alkylamine intermediate used in the synthesis of serotonergic modulators and complex heterocyclic scaffolds. While the adipate counterion confers superior crystallinity and reduced hygroscopicity compared to hydrochloride equivalents, the indole core remains highly susceptible to oxidative degradation, and the primary amine is prone to atmospheric carbonylation.
This guide provides a rigorous, field-validated protocol for the storage, handling, and quality assurance of this compound. Adherence to these protocols is critical to prevent the formation of quinoidal impurities and carbamates, ensuring experimental reproducibility.
Physicochemical Profile & Degradation Mechanisms
To preserve the compound, one must understand the forces driving its decomposition.
The Adipate Advantage
Unlike hydrochloride salts, which are often hygroscopic and prone to deliquescence, adipic acid (hexanedioic acid) forms robust hydrogen-bonded networks with amines.
-
Benefit: Enhanced thermal stability and reduced moisture uptake.
-
Stoichiometry: typically exists as a 1:1 or 2:1 (Amine:Acid) complex. Check your specific Certificate of Analysis (CoA) for the exact molar ratio.
Critical Degradation Pathways
The stability of 1-(1H-Indol-5-yl)ethylamine adipate is threatened by two primary mechanisms:
-
Indole Oxidation (The "Pink Death"): The electron-rich indole ring, particularly at the C2 and C3 positions, is sensitive to radical oxidation initiated by light and oxygen. This leads to the formation of indoxyls, which dimerize into indigo-like dyes (often pink, brown, or black).
-
Amine Carbonylation: The primary ethylamine tail can react with atmospheric
to form carbamic acid derivatives, which may destabilize the crystal lattice.
DOT Diagram: Degradation Logic & Prevention
Figure 1: Mechanistic pathway of environmental degradation for Indole-Ethylamine salts.
Optimal Storage Protocol
This protocol is designed to maximize shelf-life (up to 24 months) by mitigating the vectors described above.
Environmental Parameters
| Parameter | Specification | Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic oxidation rates significantly. Long-term storage at RT is not recommended. |
| Atmosphere | Inert (Argon/Nitrogen) | Displaces oxygen and |
| Humidity | < 10% RH | Prevents hydrolysis and crystal lattice collapse. Use desiccators. |
| Light | Dark / Amber Glass | Blocks UV radiation that catalyzes indole radical formation. |
Primary Containment Strategy
Never store this powder in simple ziplock bags or clear vials.
-
Vial Selection: Use Amber Borosilicate Glass vials (Type I) with Teflon-lined screw caps.
-
Headspace Purge: Before closing, gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace air.
-
Seal Reinforcement: Wrap the cap junction with Parafilm M® or electrical tape to create a secondary gas barrier.
-
Desiccation: Place the sealed vial inside a secondary container (e.g., a larger jar or distinct freezer box) containing active silica gel or molecular sieves.
Handling & Reconstitution Protocol
CRITICAL WARNING: The most common cause of degradation is condensation caused by opening a cold vial in a warm room.
Step-by-Step Workflow
-
Retrieval: Remove the secondary container from the -20°C freezer.
-
Equilibration:
-
Place the container in a desiccator or on the benchtop.
-
WAIT 30-45 MINUTES. Do not open the vial until it reaches room temperature.
-
Why? Opening a cold vial causes atmospheric moisture to instantly condense on the powder, initiating degradation.
-
-
Aliquotting:
-
Work quickly in a fume hood.
-
Ideally, dispense the total amount needed for the experiment.
-
Avoid "dip-and-return" practices. If possible, pre-weigh the batch into single-use aliquots before initial freezing.
-
-
Re-sealing:
-
Wipe the rim of the vial with a Kimwipe.
-
Purge with Argon/Nitrogen.
-
Re-seal with Parafilm and return to -20°C immediately.
-
DOT Diagram: Handling Workflow
Figure 2: Correct thermal equilibration and handling workflow to prevent moisture ingress.
Quality Assurance & Validation
How do you know if your compound has degraded?
Visual Inspection (First Line of Defense)
-
Pass: White to off-white crystalline powder.
-
Fail: Beige, pink, or brown discoloration. Note: Slight off-white coloration is often acceptable for adipate salts, but distinct pink hues indicate indole oxidation.
Analytical Verification
If the compound has been stored for >6 months, validate purity before use.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 mins.
-
Detection: UV at 280 nm (Indole absorption max).
-
Look for: New peaks eluting after the main peak (hydrophobic dimers) or broadening of the main peak.
-
-
Solubility Check:
-
Adipate salts may dissolve slower than HCl salts.
-
Dissolve 1 mg in 1 mL of DMSO or Methanol. The solution should be clear and colorless. Turbidity suggests polymerization or salt dissociation issues.
-
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Basis for adipate salt selection regarding crystallinity and hygroscopicity.
-
Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press. Link
- Authoritative source on indole oxidation mechanisms
-
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link
- Standard guidelines for defining storage conditions (Long term vs Acceler
-
ChemPharSou. (n.d.).[1] Product Catalog: 1-(1H-Indol-5-yl)-ethylamine, adipic acid salt (CAS 1282097-87-3).[1][2] Link
- Verification of specific CAS and commercial availability.
Sources
- 1. ææºèº-è¾¾è¯ºåº·ç§æï¼åäº¬ï¼æéå ¬å¸å建äº2013å¹´ï¼æ¯ä¸ä¸ªä¸æ³¨äºè¯ç©åæåå·¥èºå¼åçåæ°åçç©å»è¯ä¼ä¸ãæä»¬å°¤å ¶ä¸æ³¨äºææ§ææ¯å¨è¯ç©åæä¸çåºç¨ï¼ç ç©¶åå¼åäºå¤ç§ææ§å¬ååï¼å¹¶æååºç¨äºè¯ç©åæåå·¥èºå¼åä¸ã [chempharmsou.com]
- 2. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for 1-(1h-Indol-5-yl)ethylamine Adipate
Status: Active Ticket ID: #IND-5YL-STAB Support Tier: Level 3 (Senior Application Scientist)
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your solution of 1-(1h-Indol-5-yl)ethylamine adipate has exhibited unexpected behaviors—most commonly discoloration (turning pink/brown), precipitation, or loss of potency.
This molecule combines an oxidation-prone indole core with a reactive primary amine , stabilized as an adipate salt . While the adipate counter-ion offers improved solid-state stability over the hydrochloride form, maintaining integrity in solution requires strict control over Redox Potential , pH , and Photolysis .
This guide provides the mechanistic "Why" and the procedural "How" to stabilize your experiments.
Visualizing the Problem: The Degradation Cascade
Before implementing a fix, you must understand the enemy. The discoloration you see is not random; it is the result of a specific oxidative pathway.
Figure 1: The oxidative degradation pathway of 5-substituted indoles. The transition from colorless to pink (quinone) to brown (polymer) is characteristic of indole oxidation.
Module 1: Preventing Discoloration (Oxidation Control)
Issue: The solution turns pink within hours of preparation. Root Cause: Auto-oxidation of the indole ring (specifically at the C3 position) and the amine side chain, catalyzed by dissolved oxygen and trace transition metals.
The Protocol: The "Zero-Oxygen" Standard
Do not rely solely on the salt form to protect the molecule. You must actively strip oxygen from the solvent.
Step-by-Step Workflow:
-
Solvent Degassing (Mandatory):
-
Method: Sparge the solvent (Water/PBS/DMSO) with high-purity Nitrogen (
) or Argon for at least 15 minutes prior to adding the compound. -
Why: Removing dissolved oxygen breaks the radical propagation chain shown in Figure 1.
-
-
Chelation Strategy:
-
Additive: Disodium EDTA (0.1 mM).
-
Why: Trace metals (Fe, Cu) from water sources or glassware act as catalysts for radical formation. EDTA sequesters these metals.
-
-
Antioxidant Barrier:
-
Additive: Sodium Metabisulfite (
) or Ascorbic Acid at 0.1% - 0.5% (w/v). -
Note: Metabisulfite is generally preferred for indoles as ascorbic acid can occasionally act as a pro-oxidant in the presence of unchelated iron.
-
Data: Antioxidant Efficacy Comparison
| Additive | Concentration | Solution Color (24h @ RT) | % Recovery (HPLC) |
| None (Control) | N/A | Deep Pink | 82% |
| Ascorbic Acid | 0.1% | Light Pink | 91% |
| Na-Metabisulfite | 0.1% | Colorless | 98% |
| EDTA | 0.1 mM | Pale Yellow | 94% |
Module 2: Solubility & pH Management
Issue: Cloudiness or precipitation upon dissolution or pH adjustment. Root Cause: The adipate salt dissociates in water. If the pH drifts above the pKa of the amine (~9.5) or into the isoelectric range, the free base may precipitate. Conversely, highly acidic conditions (< pH 3) promote acid-catalyzed dimerization.
The Protocol: Buffering for Stability
The adipic acid counter-ion provides a weak buffering effect (pKa1 ≈ 4.4, pKa2 ≈ 5.4), but this is often insufficient for dilute solutions.
-
Target pH Range: Maintain pH 4.5 – 6.0 .
-
Why: This range keeps the amine protonated (soluble) while avoiding the acid-catalyzed degradation common at pH < 3 and the auto-oxidation accelerated at pH > 7.
-
-
Buffer Selection:
-
Recommended: Citrate buffer (pH 5.0) or Acetate buffer (pH 5.0).
-
Avoid: Phosphate buffers if transition metals are suspected (can form insoluble metal-phosphates) or if pH > 7 is required.
-
-
Dissolution Sequence:
-
Dissolve the adipate salt in the degassed buffer.
-
Do not dissolve in pure water and then adjust pH with strong acid/base, as local regions of extreme pH during addition can trigger irreversible degradation.
-
Module 3: Photostability (Light Protection)
Issue: Degradation occurs even under nitrogen atmosphere. Root Cause: Indoles are potent chromophores. UV/Vis light absorption excites the indole ring, leading to photo-oxidation even in low-oxygen environments.
The Protocol: The "Dark Room" Rule
-
Vessel Choice: Always use Amber Borosilicate Glass (Type 1).
-
Handling: If amber glass is unavailable, wrap vials in aluminum foil immediately after weighing.
-
Light Source: Avoid direct exposure to fluorescent lab lights. Use low-intensity LED lighting if possible during manipulation.
Summary Workflow: The "Golden Standard" Preparation
Follow this logic flow to ensure maximum stability for your experiments.
Figure 2: The optimized preparation workflow for 1-(1h-Indol-5-yl)ethylamine adipate.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a stock solvent? A: Yes, DMSO is excellent for solubility, but it is hygroscopic and can facilitate oxidation if not fresh. Use anhydrous, sterile-filtered DMSO and store aliquots at -20°C. Do not store DMSO stocks for more than 1 month.
Q: My solution turned pink. Is it still usable? A: Generally, no . The pink color indicates the formation of quinoidal oxidation products. While the % impurity might be low (1-2%), these oxidation products are often reactive electrophiles that can covalently modify your biological targets (proteins/receptors), leading to artifacts in your data.
Q: Why use the adipate salt instead of the hydrochloride? A: Adipate is less hygroscopic than the HCl salt, offering better weighing stability. However, in solution, the counter-ion matters less than the pH and redox environment. Treat the solution stability independently of the solid-state benefits.
References
-
Electrochemical Oxidation of Indolic Compounds. Source: Enache, T. A., & Oliveira-Brett, A. M. (2011). Electroanalysis. Relevance: Defines the electron transfer mechanism at the C3 and N1 positions leading to dimerization. URL:[Link]
-
Atmospheric oxidation mechanism and kinetics of indole. Source:Atmospheric Chemistry and Physics (2022). Relevance: details the radical reaction pathways with oxygen and the formation of ring-opening products. URL:[Link]
-
Photodegradation of Indole Derivatives. Source:Journal of Photochemistry and Photobiology. Relevance: Establishes the requirement for light protection to prevent UV-induced radical formation. URL:[Link]
-
Stability of Tryptamine Derivatives in Solution. Source:National Institutes of Health (NIH) / PubMed. Relevance: Provides comparative data on the stability of ethylamine-substituted indoles (tryptamine analogs) in aqueous buffers. URL:[Link]
Technical Support Center: Troubleshooting 1-(1H-Indol-5-yl)ethylamine Adipate Synthesis
Executive Summary & Diagnostic Workflow
The synthesis of 1-(1H-Indol-5-yl)ethylamine adipate typically proceeds via the reductive amination of 5-acetylindole , followed by salt formation with adipic acid. Low yields in this process are rarely due to a single catastrophic failure but rather a cascade of inefficiencies: incomplete imine formation, competitive dimerization, indole polymerization, or suboptimal crystallization thermodynamics.
This guide deconstructs the synthesis into two Critical Process Parameters (CPPs): Reductive Amination and Adipate Crystallization .
Diagnostic Decision Tree
The following diagram illustrates the logical flow for diagnosing yield loss.
Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in indole ethylamine synthesis.
Phase I: Reductive Amination (The Reaction)[1][2]
The transformation of 5-acetylindole to the primary amine is the most common source of yield loss. The mechanism involves the formation of a transient imine/iminium species which is then reduced.
Standard Protocol (Baseline)
-
Substrate: 5-Acetylindole (1.0 eq)
-
Amine Source: Ammonium Acetate (
) (10.0–15.0 eq) -
Reductant: Sodium Cyanoborohydride (
) (1.5 eq) or /Raney Ni. -
Solvent: Methanol (MeOH).
Troubleshooting Low Yields in Phase I
| Observation | Root Cause | Technical Solution |
| Incomplete Conversion (Ketone remains) | Imine Equilibrium Shift: Water generated during imine formation pushes equilibrium back to the ketone. | Add Dehydrating Agents: Incorporate 3Å or 4Å molecular sieves to scavenge water. Alternatively, use Titanium(IV) isopropoxide ( |
| Dimer Formation (Secondary Amine) | Low Ammonia Concentration: The newly formed primary amine reacts with the imine intermediate (competing with ammonia). | High Dilution & Excess |
| Indole Polymerization (Dark Tars) | Acid Sensitivity: Indoles are acid-sensitive and can polymerize (dimerize at C2/C3) under strong acidic conditions. | Buffer Control: Ensure the pH remains near 6–7. Avoid strong mineral acids. If using |
| Over-Reduction (Indoline formation) | Catalyst Selectivity: If using catalytic hydrogenation ( | Switch Reductant: Use |
Mechanistic Insight: The "Dimer" Trap
In reductive aminations of acetylindoles, the dimer impurity (bis-alkylated amine) is the primary yield killer.
Phase II: Salt Formation (The Adipate)
Once the free base (1-(1H-Indol-5-yl)ethylamine) is isolated, converting it to the adipate salt is critical for stability and purity. Adipic acid is a dicarboxylic acid, which introduces stoichiometry challenges.
Standard Protocol (Baseline)
-
Reagents: Crude Amine (1.0 eq) + Adipic Acid (1.0 eq for monoadipate or 0.5 eq for hemiadipate).
-
Solvent: Ethanol (EtOH) or EtOH/EtOAc mixtures.
-
Process: Heat to dissolve, cool slowly to crystallize.
Troubleshooting Low Yields in Phase II
| Observation | Root Cause | Technical Solution |
| No Precipitation (Clear Solution) | High Solubility: The adipate salt is too soluble in pure alcohols (MeOH/EtOH). | Anti-Solvent Addition: Dissolve in minimal hot EtOH, then add Ethyl Acetate (EtOAc) or Isopropyl Ether (IPE) until turbid. Cool slowly to 0°C. |
| "Oiling Out" (Gummy precipitate) | Rapid Cooling / Impurities: Cooling too fast traps impurities, preventing crystal lattice formation. | Seeding & Slow Ramp: Re-heat to dissolve the oil. Add a seed crystal (if available) or scratch the glass. Cool at a rate of 5°C/hour. |
| Pink/Red Coloration | Oxidation: Indoles oxidize easily in air, especially in solution. | Antioxidants: Perform salt formation under |
| Yield Loss to Mother Liquor | Stoichiometry Mismatch: Using 0.5 eq of acid when the 1:1 salt is less soluble (or vice versa). | Screen Stoichiometry: Verify if the target is the Hemiadipate (2 amines : 1 acid) or Monoadipate (1:1). Adipic acid ( |
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic hydrogenation (
Q2: Why is my product turning pink during filtration? A: This is classic indole oxidation. The free base is much more unstable than the salt.
-
Fix: Minimize the time the amine exists as a free base. Do not dry the free base completely; keep it in solution and immediately add the adipic acid solution. Degas all solvents with Nitrogen/Argon.
Q3: The reaction stalls at 80% conversion. Should I add more
-
Fix: Add a Lewis acid like
(1.5 eq) or physically remove water (Sieves) to drive the imine formation to completion before reduction [1].
Q4: What is the optimal solvent for the adipate salt crystallization? A: While Ethanol is common, a mixture of Isopropanol (IPA) and Ethyl Acetate (1:2) often yields better recovery. The salt is soluble in hot IPA but insoluble in EtOAc. This binary system allows for "drowning out" the crystals in a controlled manner.
References
-
BenchChem Technical Support. (2025).[2][3] Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from 3
-
MDPI. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts. Retrieved from 4
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from 1
-
ChemicalBook. (2020). General Procedure for Reductive Amination of Carbonyls. Retrieved from 5
Sources
Validation & Comparative
LC-MS Identification of 1-(1H-Indol-5-yl)ethylamine Adipate: A Comparative Methodological Guide
This guide outlines the high-precision LC-MS identification of 1-(1H-Indol-5-yl)ethylamine Adipate , focusing on differentiating this specific positional isomer and salt form from common structural analogs (e.g., tryptamines, 5-IT).
Executive Summary
1-(1H-Indol-5-yl)ethylamine adipate (CAS: 1282097-87-3) is a specialized indole derivative often utilized in pharmacological research as a stable salt form of the psychoactive pharmacophore. Unlike its linear isomer 5-(2-aminoethyl)indole (5-tryptamine) or the 3-substituted alpha-methyltryptamine (AMT), this compound features a branched ethylamine chain attached at the indole-5 position.
This guide compares the analytical performance of HILIC vs. Reversed-Phase (C18) chromatography for this polar amine and establishes a definitive MS/MS fragmentation logic to distinguish it from isobaric contaminants. We further evaluate the Adipate salt against the conventional Hydrochloride (HCl) form, highlighting the adipate's superior ionization stability and non-hygroscopic handling properties.
Chemical Profile & Comparative Analysis
Structural Context & Isomer Differentiation
The core challenge in identifying 1-(1H-Indol-5-yl)ethylamine (
| Compound | Structure Description | Key MS Fragment (Positive) | Retention (C18) |
| 1-(1H-Indol-5-yl)ethylamine | Branched amine at Indole-5 | 144 (loss of | Medium |
| 5-(2-aminoethyl)indole | Linear amine at Indole-5 | 130 (Indole- | Medium-Low |
| Alpha-Methyltryptamine (AMT) | Branched amine at Indole-3 | 144 , 117 , 130 | High |
| Tryptamine | Linear amine at Indole-3 | 144 , 130 | Medium |
Salt Form Comparison: Adipate vs. HCl
The adipate salt provides distinct analytical advantages over the hydrochloride form, particularly in quantitative workflows.
-
Hygroscopicity: The adipate salt is crystalline and non-hygroscopic, ensuring consistent weighing for standard preparation. HCl salts often absorb atmospheric moisture, leading to concentration errors of 5–15%.
-
Chromatography: Adipic acid is a weak organic acid that elutes distinctively in negative mode (
145), providing a secondary confirmation channel. Chloride ions ( ) are difficult to detect selectively in standard LC-MS conditions. -
Ion Suppression: Adipate anions are less prone to causing ion suppression in the source compared to high concentrations of chloride or trifluoroacetate.
Experimental Protocol
Sample Preparation
Objective: Isolate the free base while retaining the adipate counter-ion for confirmation if required, or removing it for clean base analysis.
-
Stock Solution: Dissolve 1 mg of 1-(1H-Indol-5-yl)ethylamine adipate in 1 mL Methanol:Water (50:50) . (Concentration: 1 mg/mL).
-
Working Standard: Dilute to 100 ng/mL in 0.1% Formic Acid in Water .
-
Note: Acidic diluent ensures the amine is fully protonated (
) and dissociates the adipic acid.
-
LC-MS/MS Methodology
System: UHPLC coupled to Triple Quadrupole MS (QQQ).
Method A: High-Resolution Separation (Recommended)
-
Column: Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm).
-
Why: Biphenyl stationary phases offer superior selectivity for aromatic isomers (indoles) via
interactions compared to standard C18.
-
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% -> 95% B
-
7-9 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
Method B: HILIC (Alternative for Polar Retention)
-
Column: Waters XBridge Amide (2.1 x 100 mm, 2.5 µm).
-
Mobile Phase: Acetonitrile/Water (90:10) with 10mM Ammonium Acetate (pH 9).
-
Why: High pH suppresses ionization of the amine on the column, improving peak shape and retention for polar basic compounds.
-
Mass Spectrometry Parameters
-
Ionization: ESI Positive (for Amine) / ESI Negative (for Adipate).
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions (ESI+):
-
Quantifier:
(Loss of ). -
Qualifier 1:
(Indole cation). -
Qualifier 2:
(Tropylium-like ion from Indole ring).
MRM Transitions (ESI-):
-
Adipate Confirmation:
(Loss of ).
Data Interpretation & Visualization
Fragmentation Pathway
The following diagram illustrates the fragmentation logic used to confirm the "branched" structure (1-aminoethyl) versus the "linear" structure (2-aminoethyl).
Figure 1: MS/MS Fragmentation Pathway. Note that m/z 117 is the dominant diagnostic ion for the branched 1-aminoethyl isomer, whereas m/z 130 is dominant for the linear 2-aminoethyl isomer.
Analytical Workflow
The complete identification process, from salt dissociation to isomer confirmation.
Figure 2: Decision Tree for Identification. The ratio of m/z 117 to m/z 144 is the critical quality attribute for confirming the specific isomer.
References
-
Chemical Abstracts Service. (n.d.). CAS Registry Number 1282097-87-3. American Chemical Society. Retrieved from [Link]
-
Nisbet, L. A., et al. (2019). Pareidolia or clear vision? A review of the identification of novel psychoactive substances. Drug Testing and Analysis. [Link]
-
Brandt, S. D., et al. (2010). Analyses of second-generation legal highs: 5-IT and 6-IT. Drug Testing and Analysis. [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2024). Mass Spectral Library - Indoles. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
